molecular formula C10H12FNO B13909465 1-(Amino(4-fluorophenyl)methyl)cyclopropanol

1-(Amino(4-fluorophenyl)methyl)cyclopropanol

Cat. No.: B13909465
M. Wt: 181.21 g/mol
InChI Key: IOTBWPKEWGIGGE-UHFFFAOYSA-N
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Description

1-(Amino(4-fluorophenyl)methyl)cyclopropanol is an organic compound with the molecular formula C10H12FNO and a molecular weight of 181.21 g/mol . This compound features a cyclopropanol ring substituted with an amino group and a 4-fluorophenyl group, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 1-(Amino(4-fluorophenyl)methyl)cyclopropanol typically involves the reaction of cyclopropanol with 4-fluorobenzylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-(Amino(4-fluorophenyl)methyl)cyclopropanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Amino(4-fluorophenyl)methyl)cyclopropanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Amino(4-fluorophenyl)methyl)cyclopropanol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

1-(Amino(4-fluorophenyl)methyl)cyclopropanol can be compared with other similar compounds, such as:

    1-(Amino(4-chlorophenyl)methyl)cyclopropanol: Similar structure but with a chlorine atom instead of fluorine.

    1-(Amino(4-bromophenyl)methyl)cyclopropanol: Similar structure but with a bromine atom instead of fluorine.

    1-(Amino(4-methylphenyl)methyl)cyclopropanol: Similar structure but with a methyl group instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

1-[amino-(4-fluorophenyl)methyl]cyclopropan-1-ol

InChI

InChI=1S/C10H12FNO/c11-8-3-1-7(2-4-8)9(12)10(13)5-6-10/h1-4,9,13H,5-6,12H2

InChI Key

IOTBWPKEWGIGGE-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(C2=CC=C(C=C2)F)N)O

Origin of Product

United States

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